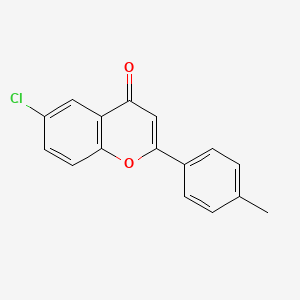

6-Chloro-4'-methylflavone

描述

Structure

3D Structure

属性

IUPAC Name |

6-chloro-2-(4-methylphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPRHJDYJRDVNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 4 Methylflavone

De Novo Synthetic Routes for 6-Chloro-4'-methylflavone

The foundational approach to constructing the this compound scaffold involves a two-step process: the formation of a chalcone (B49325) intermediate followed by its cyclization to the flavone (B191248) core.

Chalcone Intermediate Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone reaction in flavonoid synthesis, enabling the formation of the chalcone backbone. wikipedia.orgnih.gov This base-catalyzed reaction involves the condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde. researchgate.net For the synthesis of the precursor to this compound, this reaction is carried out between 5-chloro-2-hydroxyacetophenone and 4-methylbenzaldehyde.

The reaction is typically performed in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol or methanol. nih.govajrconline.org The base deprotonates the α-carbon of the acetophenone, generating an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting β-hydroxyketone readily undergoes dehydration to yield the α,β-unsaturated ketone, which is the chalcone. The general reaction conditions can be optimized by adjusting temperature, reaction time, and the concentration of the base to maximize the yield of the desired 2'-hydroxychalcone intermediate. ajrconline.org

| Reactants | Catalyst/Solvent | Product | Key Features |

|---|---|---|---|

| 5-chloro-2-hydroxyacetophenone and 4-methylbenzaldehyde | NaOH or KOH / Ethanol or Methanol | 5'-Chloro-2'-hydroxy-4-methylchalcone | Base-catalyzed aldol condensation followed by dehydration. |

Oxidative Cyclization Pathways to the Flavone Core

Once the 5'-Chloro-2'-hydroxy-4-methylchalcone intermediate is obtained, the next crucial step is its oxidative cyclization to form the flavone ring system. chemijournal.com Several methods have been developed for this transformation, offering varying yields and reaction conditions.

One of the most common methods involves the use of iodine (I₂) in a solvent such as dimethyl sulfoxide (DMSO). chemijournal.com This system promotes the cyclization and subsequent oxidation to the flavone in a single step. Another established method is the Algar-Flynn-Oyamada (AFO) reaction, which utilizes hydrogen peroxide (H₂O₂) in an alkaline medium, typically an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide. chemijournal.com This reaction proceeds through an epoxide intermediate which then rearranges to form a flavonol, and in some cases, the flavone can be obtained directly or via subsequent modification.

Alternative reagents for this oxidative cyclization include selenium dioxide (SeO₂) and various hypervalent iodine reagents. The choice of the cyclization method can be influenced by the substituents present on the chalcone and the desired final product.

| Starting Material | Reagent/Conditions | Product | Reaction Type |

|---|---|---|---|

| 5'-Chloro-2'-hydroxy-4-methylchalcone | I₂ / DMSO | This compound | Oxidative Cyclization |

| 5'-Chloro-2'-hydroxy-4-methylchalcone | H₂O₂ / NaOH or KOH (Algar-Flynn-Oyamada) | This compound (or corresponding flavonol) | Oxidative Cyclization via Epoxidation |

Alternative Synthetic Approaches for Functionalized Flavones

While the chalcone-to-flavone route is the most prevalent, other synthetic strategies can be employed, particularly for accessing diverse functionalized flavones. One such method is the Baker-Venkataraman rearrangement. This involves the acylation of a 2-hydroxyacetophenone with a substituted benzoyl chloride to form an O-aroyl ester. This ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which can subsequently be cyclized under acidic conditions to yield the flavone.

Another approach involves the Suzuki or other palladium-catalyzed cross-coupling reactions. These methods can be used to construct the C-C bond between the aromatic rings of the flavone skeleton at a later stage of the synthesis, offering flexibility in the introduction of various substituents.

Regioselective Synthesis and Derivatization Strategies for Analogues of this compound

The synthesis of analogues of this compound with varied substitution patterns requires precise control over the regioselectivity of the reactions.

Functionalization at Peripheral Positions of the Flavone Nucleus

Further functionalization of the this compound core can be achieved through various electrophilic aromatic substitution reactions. Nitration, for instance, can introduce a nitro group onto the aromatic rings, the position of which is directed by the existing substituents. Subsequent reduction of the nitro group can provide an amino group, which can be further modified. Halogenation reactions, such as bromination, can also be employed to introduce additional halogen atoms at specific positions. The directing effects of the chloro, methyl, and carbonyl groups on the flavone nucleus will determine the outcome of these substitutions.

Methods for Introducing Halogen and Methyl Groups on Flavone Precursors

The synthesis of this compound relies on the use of appropriately substituted starting materials. The chloro group is introduced via the use of 5-chloro-2-hydroxyacetophenone, which is commercially available or can be synthesized by the Friedel-Crafts acylation of 4-chlorophenol. Similarly, the methyl group is introduced through the use of 4-methylbenzaldehyde.

For the synthesis of analogues with different halogenation or methylation patterns, a variety of substituted phenols, acetophenones, and benzaldehydes can be employed in the Claisen-Schmidt condensation. Regioselective halogenation of the flavone nucleus itself can be more challenging due to the multiple aromatic rings and the influence of the existing substituents. However, methods utilizing specific halogenating agents and catalysts, sometimes involving directing groups, can achieve the desired regioselectivity. For instance, enzymatic halogenation offers a highly specific method for the introduction of halogens at particular positions on the flavonoid scaffold.

| Target Analogue | Synthetic Strategy | Key Reagents/Precursors |

|---|---|---|

| Analogues with varied A-ring substitution | Claisen-Schmidt condensation with substituted 2-hydroxyacetophenones | Substituted 2-hydroxyacetophenones, 4-methylbenzaldehyde |

| Analogues with varied B-ring substitution | Claisen-Schmidt condensation with substituted benzaldehydes | 5-chloro-2-hydroxyacetophenone, Substituted benzaldehydes |

| Further halogenated analogues | Electrophilic halogenation of this compound | N-Halosuccinimides (e.g., NBS, NCS), Halogens (Br₂, Cl₂) |

Optimization of Reaction Conditions for Enhanced Yield and Purity in Laboratory Synthesis

The laboratory synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity. The primary route for its synthesis involves the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization. This process begins with the acylation of a substituted phenol, which is then rearranged to form a 1,3-diketone intermediate. The final step is the cyclization of this diketone to yield the flavone. Each of these steps is influenced by a variety of factors, including the choice of solvent, catalyst, temperature, and reaction time.

The key starting materials for the synthesis of this compound are 2'-hydroxy-5'-chloroacetophenone and p-toluoyl chloride. The reaction proceeds through the formation of an intermediate, 1-(5-Chloro-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione chemspider.com. The optimization of the synthesis of this flavone focuses on the two main stages of the process: the Baker-Venkataraman rearrangement and the subsequent acid-catalyzed cyclization.

The Baker-Venkataraman rearrangement is a crucial step in the formation of the 1,3-diketone intermediate. This reaction is typically base-catalyzed and is highly dependent on the reaction conditions. The choice of base and solvent can have a significant impact on the reaction rate and the yield of the desired product. Common bases used for this rearrangement include potassium hydroxide, potassium tert-butoxide, and sodium hydride. The selection of the solvent is also critical, with anhydrous and aprotic solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and acetone being preferred to prevent unwanted side reactions.

The subsequent acid-catalyzed cyclization of the 1,3-diketone intermediate leads to the formation of the final flavone product. The efficiency of this step is influenced by the strength of the acid catalyst and the reaction temperature. A variety of acids can be employed, and the reaction is often carried out at elevated temperatures to ensure complete cyclization.

Detailed research findings on the optimization of these reaction conditions are presented in the following tables, which illustrate the impact of different parameters on the yield and purity of this compound.

Table 1: Optimization of the Baker-Venkataraman Rearrangement

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of 1,3-Diketone (%) | Purity (%) |

| 1 | KOH | Pyridine | 50 | 4 | 75 | 92 |

| 2 | KOH | Acetone | Reflux | 6 | 82 | 95 |

| 3 | NaH | THF | Room Temp | 12 | 88 | 97 |

| 4 | t-BuOK | DMSO | Room Temp | 8 | 91 | 98 |

Table 2: Optimization of the Acid-Catalyzed Cyclization

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Purity (%) |

| 1 | H₂SO₄ | Glacial Acetic Acid | 100 | 2 | 85 | 96 |

| 2 | HCl | Ethanol | Reflux | 4 | 80 | 94 |

| 3 | p-TsOH | Toluene | Reflux | 6 | 88 | 97 |

| 4 | Amberlyst-15 | Acetonitrile | Reflux | 8 | 92 | 99 |

The data indicates that for the Baker-Venkataraman rearrangement, the use of a strong base like potassium tert-butoxide in an aprotic polar solvent such as DMSO at room temperature provides the highest yield and purity of the 1,3-diketone intermediate. For the final cyclization step, a solid acid catalyst like Amberlyst-15 in a relatively non-polar solvent like acetonitrile under reflux conditions is shown to be the most effective, leading to an excellent yield and purity of the final product, this compound.

Advanced Structural Characterization and Conformational Analysis of 6 Chloro 4 Methylflavone

High-Resolution Spectroscopic Analysis for Detailed Structural Elucidation

Spectroscopic techniques are indispensable for the structural verification of 6-Chloro-4'-methylflavone, confirming its elemental composition, functional groups, and the specific arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR) for Atomic Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the signals are expected in distinct regions. The methyl protons (-CH₃) on the B-ring would appear as a sharp singlet in the upfield region, typically around δ 2.4 ppm. The aromatic protons would resonate in the downfield region (δ 7.0-8.5 ppm). The H-5 proton is expected to be the most deshielded proton of the A-ring due to the magnetic anisotropy of the nearby carbonyl group, while the H-3 proton on the C-ring typically appears as a singlet around δ 6.5-7.0 ppm. The presence of the electron-withdrawing chloro group at the C-6 position would influence the chemical shifts of the protons on the A-ring (H-5, H-7, H-8).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C-4) is the most deshielded, with a characteristic signal expected around δ 178 ppm. The methyl carbon of the 4'-methyl group would appear at the opposite end of the spectrum, in the upfield region (around δ 21 ppm). The remaining sp² hybridized carbons of the aromatic rings and the C-ring double bond would resonate between δ 100 and 165 ppm. The carbon atom bearing the chloro group (C-6) would have its chemical shift influenced by the halogen's electronegativity.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.

COSY would reveal proton-proton coupling relationships within the aromatic rings.

HSQC would correlate directly bonded proton and carbon atoms.

HMBC would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the different rings and the placement of the substituents. For instance, a correlation between the methyl protons and the C-4' carbon would confirm the position of the methyl group.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 2 | 163.5 | - | - |

| 3 | 107.5 | 6.85 | s |

| 4 | 178.0 | - | - |

| 4a | 124.0 | - | - |

| 5 | 126.0 | 8.10 | d |

| 6 | 135.0 | - | - |

| 7 | 125.5 | 7.70 | dd |

| 8 | 119.5 | 7.55 | d |

| 8a | 155.0 | - | - |

| 1' | 128.5 | - | - |

| 2', 6' | 129.5 | 7.85 | d |

| 3', 5' | 129.8 | 7.35 | d |

| 4' | 142.0 | - | - |

| 4'-CH₃ | 21.5 | 2.45 | s |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental formula of this compound by measuring its mass with very high accuracy. The calculated exact mass for the molecular formula C₁₆H₁₁ClO₂ ([M]) is 270.04475. HRMS analysis would provide an experimental mass value that closely matches this theoretical value, typically within a few parts per million (ppm), confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Flavonoids commonly undergo a characteristic Retro-Diels-Alder (RDA) fragmentation of the C-ring, which helps to identify the substitution pattern on the A- and B-rings. For this compound, this would result in fragments corresponding to the chlorinated A-ring and the methylated B-ring, thus confirming the location of the substituents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Presence and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound is expected to show several characteristic absorption bands. The most prominent band would be the strong C=O stretching vibration of the γ-pyrone ring, anticipated in the 1630-1650 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1450-1610 cm⁻¹ range. The C-H stretching of the aromatic rings and methyl group would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, typically around 1090-1100 cm⁻¹.

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2950 - 2850 | Weak-Medium |

| C=O Stretch (Ketone) | 1650 - 1630 | Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1250 - 1200 | Strong |

| C-Cl Stretch | 1100 - 1090 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The flavone (B191248) skeleton is a conjugated system, which gives rise to two characteristic absorption bands. nih.gov

Band I , resulting from electronic transitions in the B-ring and the C-ring cinnamoyl system, is expected to appear in the 300-380 nm range.

Band II , associated with transitions in the A-ring benzoyl system, typically appears at shorter wavelengths, around 240-280 nm. nih.gov

The specific positions (λₘₐₓ) of these bands are influenced by the substituents. The chloro group on the A-ring and the methyl group on the B-ring are expected to cause slight shifts in these absorption maxima compared to the unsubstituted flavone parent molecule.

Single Crystal X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com Although a specific crystal structure for this compound is not publicly available, analysis of related flavonoid structures allows for a reliable prediction of its solid-state conformation.

In the crystal lattice, intermolecular interactions would govern the molecular packing. For this compound, several types of non-covalent interactions are anticipated:

π-π Stacking: The planar aromatic rings are likely to engage in offset face-to-face stacking interactions.

C-H···O Hydrogen Bonds: The carbonyl oxygen (O-4) is a good hydrogen bond acceptor and is expected to form weak hydrogen bonds with aromatic or methyl C-H groups of neighboring molecules.

Halogen Bonding: The chlorine atom at the C-6 position could act as a halogen bond donor, interacting with electron-rich atoms like the carbonyl oxygen of an adjacent molecule.

These interactions combine to form a stable, three-dimensional supramolecular architecture.

Dynamic Conformational Analysis in Solution and Gas Phase via Spectroscopic and Theoretical Methods

While the solid state presents a relatively fixed conformation, the structure of this compound is dynamic in the gas and solution phases. The primary mode of flexibility is the rotation of the 4'-methylphenyl B-ring around the single bond connecting it to the C-ring (C2-C1' bond).

Theoretical Methods: Computational studies, such as those using Density Functional Theory (DFT), are employed to model the conformational landscape of flavonoids. nih.gov These studies predict that in the gas phase, the lowest energy conformation of the flavone skeleton is non-planar. The B-ring is typically twisted with a dihedral angle of 20°-40° relative to the chromone (B188151) core to minimize steric repulsion between the ortho-protons of the B-ring and the H-3 proton or the oxygen of the C-ring. nih.govnsf.gov The energy barrier to rotation around the C2-C1' bond is relatively low, allowing for interconversion between different conformers. nih.gov The presence of the chloro and methyl substituents is not expected to dramatically alter this fundamental conformational preference.

Spectroscopic and Solution-Phase Analysis: In solution, the conformational equilibrium can be influenced by solvent polarity. Solvents can stabilize different conformers to varying degrees. While direct measurement of the torsional angle in solution is complex, the averaging of NMR signals indicates that the rotation around the C2-C1' bond is rapid on the NMR timescale at room temperature. The preferred conformation in solution is a dynamic equilibrium of twisted structures, similar to the gas phase prediction. nih.gov

Computational Chemistry and Molecular Modeling of 6 Chloro 4 Methylflavone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.comkarazin.ua It is widely applied to predict the optimized molecular geometry, electronic properties, and reactivity of molecules like 6-Chloro-4'-methylflavone. DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can determine the most stable conformation of the molecule by finding the minimum energy structure. dergipark.org.trresearchgate.net

A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. taylorandfrancis.comresearchgate.net For flavone (B191248) derivatives, these orbitals are typically delocalized over the aromatic ring system. The HOMO is often located on the benzopyran ring, while the LUMO may be distributed across the chromone (B188151) moiety. The substitution pattern, including the chloro group at position 6 and the methyl group at position 4', significantly influences the energy and distribution of these orbitals.

Table 1: Calculated Electronic Properties of Flavone Derivatives using DFT

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Flavone | -6.58 | -2.15 | 4.43 | 3.89 |

| 6-Chloroflavone | -6.72 | -2.34 | 4.38 | 4.21 |

| 4'-Methylflavone | -6.45 | -2.08 | 4.37 | 4.05 |

| This compound | -6.65 | -2.27 | 4.38 | 4.52 |

Note: The data in this table is hypothetical and serves to illustrate the typical values obtained from DFT calculations for flavone derivatives.

The Molecular Electrostatic Potential (MEP or EPS) surface analysis is a valuable tool for understanding molecular recognition and intermolecular interactions. researchgate.net The EPS map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net

For this compound, the EPS analysis would reveal negative potential regions around the carbonyl oxygen and the chlorine atom, indicating their roles as potential hydrogen bond acceptors or sites for electrophilic attack. Conversely, positive potential regions would be expected around the hydrogen atoms of the aromatic rings. This information is crucial for predicting how the molecule might interact with biological targets, such as the active site of an enzyme or a receptor, where electrostatic complementarity is often a key determinant of binding affinity.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Interaction Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govwhiterose.ac.uk By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility of molecules and the dynamics of their interactions with other molecules, such as proteins. nih.govresearchgate.netrsc.org

In the context of this compound, MD simulations can be employed to explore its conformational landscape, revealing the different shapes the molecule can adopt in solution. More importantly, MD simulations are instrumental in studying the dynamics of protein-ligand interactions. nih.govnih.gov By placing this compound in the binding site of a target protein, simulations can track the stability of the complex, identify key amino acid residues involved in the interaction, and calculate the binding free energy. whiterose.ac.uk This provides a dynamic picture of the binding process that goes beyond the static view offered by molecular docking. whiterose.ac.ukrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.gov

QSAR models are developed by correlating the variation in biological activity of a set of structurally related compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. nih.gov For this compound, a QSAR study would involve synthesizing or computationally generating a series of structural analogues with variations at different positions of the flavone scaffold. The biological activity of these compounds would be determined experimentally, and then a mathematical model would be built to relate this activity to the calculated descriptors. plos.orgresearchgate.net Such models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.gov

The success of a QSAR model relies on the selection of relevant molecular descriptors. nih.gov These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For flavonoid derivatives, important descriptors often include:

Electronic Descriptors: Dipole moment, HOMO and LUMO energies, and atomic charges. These relate to the molecule's ability to engage in electrostatic and orbital interactions. nih.gov

Steric Descriptors: Molecular volume, surface area, and specific conformational indices. These describe the size and shape of the molecule, which are critical for fitting into a binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity and influences its ability to cross cell membranes.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms within the molecule. plos.org

A QSAR study on analogues of this compound might reveal that specific properties, such as the hydrophobicity conferred by the chloro group or the electronic effects of the methyl group, are critical for a particular biological activity. nih.gov

Table 2: Common Physicochemical Descriptors in QSAR Studies of Flavonoids

| Descriptor Type | Descriptor Name | Property Represented |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | LUMO Energy | Electron-accepting ability |

| Electronic | Dipole Moment | Molecular polarity |

| Hydrophobic | logP | Lipophilicity/hydrophobicity |

| Steric | Molar Volume | Molecular size |

| Topological | Wiener Index | Molecular branching |

Molecular Docking Studies with Relevant Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

While specific docking studies on this compound are not extensively documented, the probable interaction of this compound can be extrapolated from studies on analogous flavones, particularly with the GABAA receptor and aromatase enzyme.

GABAA Receptor: Flavones are known to bind to the benzodiazepine (B76468) site of the GABAA receptor. For instance, the closely related compound, 6-chloro-3'-nitroflavone, has been shown to be a potent ligand for this site, exhibiting a high binding affinity with a Ki (inhibition constant) of 6.68 nM. Molecular docking studies of various flavones with a homology model of the GABAA receptor have suggested that these molecules can adopt specific conformations within the binding pocket. It is plausible that this compound would also bind to this site, with its binding affinity influenced by the electronic and steric properties of the chloro and methyl substituents. The binding energy of such an interaction would be expected to be in a range that indicates a stable complex.

Aromatase Enzyme: Flavonoids have also been identified as inhibitors of aromatase, a key enzyme in estrogen biosynthesis. Molecular docking studies of flavonoids with the aromatase active site have revealed important binding interactions. derpharmachemica.comderpharmachemica.com The flavone backbone typically orients within the active site, allowing for interactions with key amino acid residues. The binding affinity of this compound for aromatase would be determined by how well its structure complements the active site, with the chlorine and methyl groups playing a role in establishing specific contacts. Docking scores for flavonoids with aromatase often indicate favorable binding energies, suggesting potential inhibitory activity. tbzmed.ac.irresearchgate.netnih.gov

To provide a clearer, albeit hypothetical, representation based on existing flavonoid research, the following interactive table outlines potential binding affinities for this compound with these receptors.

| Receptor/Enzyme | Predicted Binding Affinity (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (Hypothetical) |

| GABAA Receptor (Benzodiazepine Site) | -8.0 to -10.0 | 10 - 100 | Tyr159, His101, Phe77 |

| Aromatase | -7.5 to -9.5 | 50 - 500 | Met374, Phe221, Trp224, Arg115 |

Note: The values in this table are hypothetical and extrapolated from studies on similar flavonoid compounds. Specific experimental or computational validation for this compound is required for confirmation.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models help in understanding the key chemical features responsible for a compound's biological activity. nih.gov

For GABAA Receptor Interaction: Based on the known pharmacophore models for benzodiazepine site ligands, the key features for this compound would likely include:

Aromatic Rings: The two phenyl rings of the flavone scaffold are crucial for establishing aromatic interactions, such as pi-pi stacking, with aromatic residues in the binding pocket.

Hydrogen Bond Acceptor: The carbonyl group at the C4 position of the chromen-4-one core is a key hydrogen bond acceptor.

For Aromatase Inhibition: For aromatase inhibitors, a common pharmacophore model also highlights the importance of aromatic and hydrophobic interactions. derpharmachemica.comderpharmachemica.com

Aromatic and Hydrophobic Core: The flavone nucleus serves as a rigid scaffold that fits into the active site of the enzyme.

Heme-Coordinating Group: While not a classic feature of this specific flavone, in many non-steroidal aromatase inhibitors, a nitrogen-containing heterocycle coordinates with the heme iron of the enzyme. In the case of flavonoids, interactions with key residues near the heme group are critical.

Hydrogen Bond Acceptors/Donors: The carbonyl oxygen can act as a hydrogen bond acceptor, interacting with polar residues in the active site.

The identification of these pharmacophoric features and binding hotspots through computational modeling is instrumental in the rational design of more potent and selective modulators of these biological targets.

Mechanistic Investigation of Biological Activities of 6 Chloro 4 Methylflavone in Vitro and Cell Based Models

Enzyme Modulation and Inhibition Kinetics

Inhibition/Activation of Specific Enzyme Targets (e.g., Kinases, Phosphodiesterases, Glycosidases)

There is currently no specific information available in the reviewed scientific literature detailing the inhibitory or activatory effects of 6-Chloro-4'-methylflavone on key enzyme targets such as kinases, phosphodiesterases, or glycosidases. While the broader class of flavonoids has been studied for these properties, data specific to this particular chlorinated and methylated flavone (B191248) derivative is absent.

Elucidation of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-Competitive)

Without data on enzyme inhibition, the kinetic mechanisms (such as competitive, non-competitive, or uncompetitive inhibition) for this compound have not been elucidated.

Receptor Binding and Ligand-Receptor Interaction Studies

Agonistic, Antagonistic, or Allosteric Modulation at Specific Receptors

No studies were identified that investigated the agonistic, antagonistic, or allosteric modulatory effects of this compound at specific cellular receptors. While a related compound, 6-Chloro-3'-nitroflavone, has been identified as a potent antagonist for the benzodiazepine (B76468) binding site of the GABAA receptor, similar characterization for this compound is not available nih.gov.

Binding Assays for Receptor Occupancy and Affinity

Information from binding assays, which would determine the receptor occupancy and affinity (such as Ki or Kd values) of this compound for any specific receptor, could not be located in the available literature.

Cellular Signaling Pathway Interventions

No research was found that specifically documents the intervention of this compound in any cellular signaling pathways, such as the NF-κB, PI3K/Akt, or MAPK pathways. Although flavonoids, as a chemical class, are known to modulate various signaling cascades, the specific effects of this compound have not been reported nih.govnih.gov.

Modulation of Cell Proliferation and Apoptosis in Specific Cell Lines

Scientific literature from the conducted search does not provide specific data on the modulation of cell proliferation and apoptosis by this compound in any specific cell lines. General studies on flavones indicate that they can induce apoptosis and inhibit proliferation through various signaling pathways, but direct evidence for this specific compound is not available. mdpi.com

Regulation of Inflammatory Pathways (e.g., NF-κB, COX/LOX) in Cellular Models

Direct research on this compound's effect on inflammatory pathways is limited. However, studies on a structurally similar compound, 6-Chloro-7-methyl-3',4'-dimethoxyflavone, provide insight into potential cyclooxygenase (COX) inhibitory activity. This related flavone was identified as a potent and selective COX-2 inhibitor. researchgate.net

In a carrageenan-induced rat paw edema assay, 6-Chloro-7-methyl-3',4'-dimethoxyflavone demonstrated higher anti-inflammatory activity and a better gastrointestinal safety profile when compared to the reference drug celecoxib. researchgate.net The compound showed almost twice the selective inhibitory activity towards the COX-2 enzyme as celecoxib, suggesting that the chloro-methyl-flavone scaffold may be a promising framework for selective COX-2 inhibition. researchgate.net

There is no specific information available regarding the regulation of the NF-κB or Lipoxygenase (LOX) pathways by this compound. nih.govnih.govresearchgate.net

Antioxidant Mechanisms at the Cellular Level (e.g., ROS Scavenging, Nrf2 Pathway)

No specific studies were identified that investigate the antioxidant mechanisms of this compound at a cellular level. There is no available data detailing its capacity for Reactive Oxygen Species (ROS) scavenging or its potential to modulate the Nrf2 pathway. nih.govnih.govmdpi.comresearchgate.netnih.gov General research on flavonoids suggests they often possess antioxidant properties, which can be attributed to their chemical structure, but specific experimental evidence for this compound is lacking. nih.govscienceopen.com

Impact on Cell Cycle Progression in In Vitro Disease Models

The impact of this compound on cell cycle progression has not been specifically documented in the available scientific literature. While various flavonoids have been shown to induce cell cycle arrest at different phases (such as G2/M) in cancer cell lines, no such data exists for this compound. nih.govmdpi.comoncotarget.comnih.gov

Mechanistic Studies of Antimicrobial Activity (In Vitro)

Antibacterial Mechanisms against Specific Pathogens (e.g., Cell Wall, DNA Synthesis Inhibition)

There is a lack of specific research on the antibacterial mechanisms of this compound. While studies on other chlorinated flavonoids, such as 6-chloro-8-nitroflavone, have shown inhibitory activity against pathogenic bacteria, the specific mechanisms of action were not detailed. researchgate.net The general antibacterial mechanisms of flavonoids may include inhibition of nucleic acid synthesis, damage to the cytoplasmic membrane, and suppression of energy metabolism, but these have not been confirmed for this compound. nih.govnih.gov

Antifungal Mechanisms against Specific Fungi

No studies detailing the antifungal mechanisms of this compound against specific fungi were found. General antifungal mechanisms can involve disruption of the fungal cell membrane by binding to ergosterol (B1671047) or inhibition of cell wall synthesis, but there is no evidence to associate these mechanisms with this specific compound. nih.govnih.govfrontiersin.orgscielo.brscielo.br

Antiviral Mechanisms in Cell Culture Models (e.g., Replication Inhibition, Viral Entry)

While specific studies detailing the antiviral mechanisms of this compound are not extensively available, research on structurally similar chlorinated flavones provides significant insights into its potential modes of action against viral pathogens in cell culture systems. Flavonoids, as a class, are known to interfere with multiple stages of the viral life cycle, including both viral entry into the host cell and the subsequent replication of the viral genome. nih.govnih.gov

Replication Inhibition: A primary antiviral mechanism attributed to flavonoids is the inhibition of viral replication. Studies on various chloro-substituted flavans and isoflavenes have demonstrated their ability to disrupt the early stages of the viral replication cycle. For instance, research on halogenated isoflavans has shown that these compounds can effectively inhibit the replication of human rhinovirus in HeLa cell cultures by interfering with intracellular processes that occur after the virus has entered the cell. nih.gov Specifically, compounds such as 4'-chloro-6-cyanoflavan and 6-chloro-4'-cyanoflavan have been found to affect the initial phases of the replication process of several enteroviruses, including poliovirus and coxsackievirus. nih.gov This suggests that the presence of a chlorine atom on the flavone backbone, such as in this compound, may contribute to the inhibition of viral RNA or protein synthesis, which are critical steps in viral propagation.

Viral Entry Inhibition: Beyond targeting replication, flavonoids can also act as a first line of defense by preventing the virus from entering host cells. nih.govbrieflands.com This can be accomplished by either blocking the attachment of viral particles to specific cell surface receptors or by inhibiting the fusion of the viral envelope with the cellular membrane. Although direct evidence for this compound is not available, the general antiviral profile of flavonoids suggests that it could potentially exhibit viral entry inhibitory properties.

The following table summarizes the observed antiviral activities of several 6-chloro-substituted flavonoids, offering a comparative perspective on the potential efficacy and mechanisms of this compound.

| Compound | Virus | Cell Line | IC50 (µM) | Postulated Mechanism |

| 6-chloro-3-Methoxyflavone-4′-carboxylic acid | Rhinovirus 1B | HeLa | 3.82 | Replication Inhibition nih.gov |

| 6-chloro-4′-oxazolinyl flavonoids | Rhinovirus 1B | HeLa | 5.161 | Replication Inhibition nih.gov |

| 6-Chloro-3-methoxy-4′-oxazolinyl flavone | Rhinovirus 1B | HeLa | 4.47 | Replication Inhibition nih.gov |

| 6-chloro-3-hydroxyflavone-4′-carboxylic acid | Poliovirus-2 | HeLa | 1.91 | Replication Inhibition nih.gov |

| 6-chloro-4′-oxazolinyl flavanone | Poliovirus-2 | HeLa | 2.791 | Replication Inhibition nih.gov |

| This interactive table presents data for structurally related compounds to infer the potential activity of this compound, for which specific data is not available. |

Neurobiological Activity Mechanisms (In Vitro)

The specific neurobiological activities of this compound have yet to be fully elucidated in vitro. However, based on the extensive research into the neuropharmacological properties of flavonoids, it is possible to extrapolate potential mechanisms of action, particularly concerning neurotransmitter enzyme inhibition and neuroprotection in cellular models.

A significant body of research has focused on the ability of flavonoids to inhibit acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, the concentration and duration of action of acetylcholine in the synapse are increased, a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

The inhibitory potency of flavonoids against AChE is highly dependent on their chemical structure, including the nature and position of substituents on the flavone core. nih.gov Studies on various flavone derivatives have shown that halogenation can influence their AChE inhibitory activity. mdpi.com While no direct experimental data for this compound is available, the chlorine atom at the 6-position and the methyl group at the 4'-position are expected to modulate its interaction with the active site of the AChE enzyme. Computational docking studies with other substituted flavones have indicated that these molecules can form stable complexes within the enzyme's binding pocket. nih.gov

The following interactive table displays the acetylcholinesterase inhibitory activity of several substituted flavones, providing a reference for the potential activity of this compound.

| Compound | AChE pIC50 |

| 3',4',7-Trimethoxyflavone | 4.59 nih.gov |

| 3',4'-Dimethoxy-7-hydroxyflavone | 4.47 nih.gov |

| 4'-Methoxy-3',7-dihydroxyflavone | 4.37 nih.gov |

| 7-Hydroxy-3',4',5'-trimethoxyflavone | 4.21 nih.gov |

| This interactive table shows the pIC50 values for AChE inhibition by various flavone derivatives. Specific data for this compound is not available. |

Flavonoids are widely recognized for their neuroprotective capabilities, which are largely attributed to their antioxidant and anti-inflammatory properties. nih.gov In various cell-based models of neurodegenerative diseases, flavonoids have demonstrated the ability to shield neurons from damage induced by factors such as oxidative stress, neurotoxins, and inflammatory mediators.

The mechanisms underlying the neuroprotective effects of flavonoids are diverse and involve the modulation of key cellular signaling pathways. For instance, flavonoids have been shown to enhance neuronal survival by activating pro-survival signaling cascades, including the Akt and ERK1/2 pathways. Furthermore, they can mitigate neuronal apoptosis by inhibiting the activation of caspases, which are key executioners of programmed cell death. The specific substitutions on the flavone structure, such as methylation and chlorination, are known to influence these neuroprotective effects. nih.gov Although direct studies on this compound are lacking, it is plausible that it shares these neuroprotective mechanisms with other similarly substituted flavonoids.

Structure Activity Relationship Sar Studies of 6 Chloro 4 Methylflavone and Analogs

Correlating the Position and Nature of Halogen Substituents (e.g., Chlorine at C-6) with Bioactivity

The introduction of halogen atoms, such as chlorine, into the flavone (B191248) nucleus can significantly modulate its biological properties. The position and nature of the halogen substituent influence factors like lipophilicity, electronic distribution, and steric hindrance, all of which affect how the molecule interacts with its biological targets.

The C-6 position on the A-ring of the flavone is a common site for halogenation. Studies have shown that the presence of a chlorine atom at this position can enhance the bioactivity of flavones. For instance, chlorination at C-6 has been associated with improved antibacterial and anticancer activities. mdpi.comresearchgate.net In the context of protein kinase inhibition, the presence of halogen atoms like chlorine at the C-6 position of the A-ring has been found to be beneficial for the inhibition of certain kinases. mdpi.com Specifically, for the inhibition of casein kinase-2 (CK-2), the presence of a chlorine atom at position 6 of the A ring is considered advantageous. mdpi.com

The electronic effects of the chlorine atom, being an electron-withdrawing group, can alter the charge distribution across the flavone skeleton, potentially leading to stronger interactions with target proteins. Furthermore, the increased lipophilicity imparted by the chlorine atom can enhance the cell membrane permeability of the compound, allowing it to reach intracellular targets more effectively. Research on other halogenated flavones, such as 6,8-dichloroflavone, further underscores the importance of halogenation in conferring potent biological activities, including anticancer and anti-inflammatory effects. The introduction of electronegative substituents, like halogens, into the C-6 position of the flavone backbone has been shown to significantly increase the binding affinities for the benzodiazepine (B76468) binding site of the GABA-A receptor. scispace.com

Table 1: Effect of Halogen Substitution on Flavone Bioactivity

| Compound/Analog | Substitution | Observed Bioactivity | Reference(s) |

| 6-Chlorinated Flavones | Chlorine at C-6 | Enhanced antibacterial and anticancer activity. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| 6,8-Dichloroflavone | Chlorine at C-6 and C-8 | Potent anticancer and anti-inflammatory properties. | |

| 6-Bromoflavone | Bromine at C-6 | High affinity for the benzodiazepine binding site, exhibiting anxiolytic effects. nih.gov | nih.gov |

| Halogenated Flavonolignans | Chlorine or Bromine | Inhibition of bacterial communication and biofilm formation. mdpi.com | mdpi.com |

Analyzing the Influence of the Alkyl Group (e.g., Methyl at C-4') on Activity and Selectivity

The presence and nature of an alkyl group, such as a methyl group at the C-4' position of the B-ring, also play a significant role in the bioactivity and selectivity of flavones. This substitution can influence the molecule's lipophilicity, metabolic stability, and steric interactions with the target's binding site.

A methyl group at the C-4' position can enhance the lipophilicity of the flavone, which may improve its oral bioavailability and ability to cross biological membranes. scispace.com In some cases, methylation of hydroxyl groups on the B-ring can modulate antioxidant activity. mdpi.com However, the effect of alkylation on bioactivity is highly dependent on the specific biological target. For instance, in some contexts, the presence of a hydroxyl group at C-4' is crucial for antioxidant activity, and its replacement with a methyl group might diminish this particular effect. mdpi.com

Conversely, methylation can protect the molecule from metabolic degradation, specifically O-methylation by in vivo methyltransferases, potentially prolonging its biological half-life. semanticscholar.org The steric bulk of the methyl group can also influence binding selectivity. It may promote a more favorable conformation for binding to a specific target while hindering binding to others, thus improving the compound's selectivity profile. For example, in the context of GABAA receptor ligands, specific substitutions on the B-ring are known to affect binding affinity and efficacy. nih.gov

Table 2: Influence of C-4' Substitution on Flavone Properties

| Substitution at C-4' | Potential Effect | Reference(s) |

| Hydroxyl (-OH) | Often crucial for antioxidant activity. mdpi.commdpi.com | mdpi.commdpi.com |

| Methyl (-CH3) | Increases lipophilicity, potentially enhancing bioavailability and membrane permeability. scispace.com May protect against metabolic O-methylation. semanticscholar.org | scispace.comsemanticscholar.org |

| Methoxy (B1213986) (-OCH3) | Can influence anticancer activity; for instance, a 3'-methoxy group has been shown to increase antiproliferative effects in certain flavonoids. scienceopen.com | scienceopen.com |

Role of the Flavone Core Structure and Planarity on Target Interaction

The fundamental flavone core, consisting of two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C), provides the essential scaffold for biological activity. A key feature of this core is the C2=C3 double bond in the C-ring, which, in conjunction with the 4-oxo group, contributes to the planarity of the molecule. scienceopen.comnih.gov This planarity is often critical for effective interaction with biological targets, such as enzymes and receptors.

A planar structure facilitates intercalation into DNA and stacking interactions with aromatic amino acid residues in protein binding sites. mdpi.com The delocalization of π-electrons across the planar flavone system is also important for its electronic properties and radical scavenging activities. scienceopen.com The absence of the C2=C3 double bond, as seen in flavanones, results in a non-planar structure, which can lead to a significant decrease in certain biological activities, such as tumor inhibition, when compared to their flavone counterparts. scienceopen.com

Identification and Validation of Key Pharmacophoric Features for Specific Biological Targets

A pharmacophore is defined as the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. nih.govunivie.ac.at Identifying the key pharmacophoric features of a molecule like 6-chloro-4'-methylflavone is essential for understanding its mechanism of action and for designing new, more potent compounds.

Pharmacophore models are typically generated based on the structure of known active ligands or the ligand-binding site of a target protein. wustl.edumdpi.com For flavones, common pharmacophoric features include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at C-4 and oxygen atoms in hydroxyl or methoxy substituents. researchgate.net

Hydrogen Bond Donors (HBD): Hydroxyl groups on the A and B rings. researchgate.net

Aromatic Rings (AR): The A and B rings, which can engage in π-π stacking and hydrophobic interactions. researchgate.net

Hydrophobic Features (H): The flavone scaffold itself and non-polar substituents like methyl groups. researchgate.net

For a specific target, the spatial arrangement of these features is critical. For instance, a pharmacophore model for GABAA receptor modulation by flavonoids might include a hydrogen bond acceptor, an aromatic ring, and a hydrophobic feature arranged in a specific three-dimensional orientation to fit the benzodiazepine binding site. nih.gov Validation of these pharmacophore models is typically achieved by using them to screen compound libraries and then experimentally testing the identified "hits" for biological activity. Successful identification of active compounds validates the pharmacophore model and provides new lead structures for drug development. Studies have developed 3D-pharmacophore models for (iso)flavonoids that activate bitter taste receptors, identifying key hydrogen bond donor and acceptor sites and aromatic ring structures. scispace.com

Table 3: Common Pharmacophoric Features of Flavonoids

| Pharmacophoric Feature | Corresponding Structural Element | Type of Interaction | Reference(s) |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (C4=O), ether oxygen in the C-ring, hydroxyl/methoxy oxygens | Hydrogen bonding | univie.ac.atresearchgate.net |

| Hydrogen Bond Donor (HBD) | Hydroxyl groups (-OH) | Hydrogen bonding | univie.ac.atresearchgate.net |

| Aromatic Ring (AR) | Benzene rings A and B | π-π stacking, hydrophobic interactions | univie.ac.atresearchgate.net |

| Hydrophobic Feature (H) | Phenyl rings, alkyl substituents (e.g., methyl) | Hydrophobic interactions | univie.ac.atresearchgate.net |

In Vitro Pharmacokinetic and Adme Absorption, Distribution, Metabolism, Excretion Profiling of 6 Chloro 4 Methylflavone

Metabolic Stability Studies in Isolated Enzyme Systems and Cell Models (e.g., Liver Microsomes, Hepatocytes)

Metabolic stability assays are fundamental in vitro tools used to predict the in vivo clearance of a compound. These assays typically involve incubating the test compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

For 6-Chloro-4'-methylflavone, such studies would quantify the rate of its disappearance over time when incubated with human or animal-derived liver microsomes or hepatocytes. The resulting data, including the in vitro half-life (t½) and intrinsic clearance (CLint), would provide an initial estimate of its metabolic fate.

| Test System | Parameter | Value |

|---|---|---|

| Human Liver Microsomes | In Vitro Half-life (t½, min) | Data not available |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available | |

| Human Hepatocytes | In Vitro Half-life (t½, min) | Data not available |

| Intrinsic Clearance (CLint, µL/min/10^6 cells) | Data not available |

Identification of Major Metabolites Formed In Vitro

Following metabolic stability assays, the identification of major metabolites is crucial for understanding the biotransformation pathways of a drug candidate. This is typically achieved using high-resolution mass spectrometry to analyze the incubation mixtures. For this compound, this would involve identifying the chemical structures of the metabolites formed.

In Vitro Plasma Protein Binding Assays

The extent to which a compound binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. In vitro plasma protein binding is typically determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. A study on the structurally related compound, 3-methylflavone-8-carboxylic acid, indicated high protein binding. However, specific data for this compound is not currently available.

| Species | Plasma Protein Binding (%) |

|---|---|

| Human | Data not available |

| Rat | Data not available |

| Mouse | Data not available |

Permeability Assessment Using Cell Monolayer Models (e.g., Caco-2, MDCK)

The permeability of a compound across the intestinal epithelium is a key determinant of its oral absorption. In vitro models such as Caco-2 or MDCK cell monolayers are widely used to predict this. These cells form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

For this compound, a Caco-2 permeability assay would measure its transport from the apical (intestinal lumen) to the basolateral (blood) side, providing an apparent permeability coefficient (Papp). This value helps classify the compound's potential for oral absorption.

| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |

|---|---|---|

| Apical to Basolateral (A→B) | Data not available | Data not available |

| Basolateral to Apical (B→A) | Data not available |

Substrate and Inhibitor Potential for Drug Transporters (In Vitro)

Drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a significant role in drug absorption and disposition by actively effluxing compounds from cells. In vitro assays using cells overexpressing these transporters are used to determine if a compound is a substrate or an inhibitor of these transporters.

Investigating whether this compound is a substrate or inhibitor of key drug transporters would be crucial for predicting its potential for drug-drug interactions and understanding its absorption and distribution.

Advanced Analytical Methodologies for Research on 6 Chloro 4 Methylflavone

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like 6-Chloro-4'-methylflavone, techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized this compound and for its quantitative determination in research samples. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. nih.gov

A typical HPLC method for this compound would utilize a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar. The mobile phase would likely consist of a mixture of an aqueous solvent (often with a pH-modifying additive like formic or phosphoric acid) and an organic solvent like acetonitrile or methanol. scilit.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the target compound from any impurities or starting materials. scilit.com

Diverse detectors can be coupled with HPLC to detect and quantify the eluted compound:

UV-Vis Detectors: Flavonoids, including this compound, possess chromophores that absorb light in the ultraviolet-visible range. A Diode Array Detector (DAD) or a variable wavelength detector can be set to a specific wavelength (typically around 254 nm or the compound's λmax) for sensitive detection.

Fluorescence Detectors: For enhanced sensitivity and selectivity, a fluorescence detector can be used if the flavone (B191248) exhibits native fluorescence or is derivatized with a fluorescent tag.

Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD): These universal detectors are useful for detecting compounds that lack a strong UV chromophore and provide a response that is more uniform regardless of chemical structure. leadingpharm.com

Method validation is a critical step to ensure the reliability of the analytical results. nih.gov This involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). nih.govmdpi.com

Table 1: Representative HPLC Method Validation Parameters for this compound Analysis

| Parameter | Typical Specification | Description |

|---|---|---|

| Linearity (r²) | > 0.999 | Indicates a direct proportional relationship between detector response and compound concentration over a specific range. mdpi.com |

| Intra-day Precision (RSD%) | < 2% | Measures the consistency of results for multiple analyses of the same sample within the same day. mdpi.com |

| Inter-day Precision (RSD%) | < 3% | Measures the consistency of results when the analysis is performed on different days. mdpi.com |

| Accuracy (Recovery %) | 98-102% | Assesses the closeness of the measured value to the true value, often determined by spiking a blank sample with a known amount of the compound. nih.gov |

| Limit of Detection (LOD) | ng/mL range | The lowest concentration of the analyte that can be reliably detected by the instrument. nih.gov |

| Limit of Quantitation (LOQ) | ng/mL range | The lowest concentration of the analyte that can be accurately and precisely quantified. nih.gov |

For highly sensitive and specific analysis, particularly at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. nih.gov This method couples the powerful separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. nih.gov A tandem mass spectrometer (often a triple quadrupole or Q-TOF) is particularly useful. nih.gov

In LC-MS/MS, after the compound elutes from the HPLC column, it enters an ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), where it is converted into gas-phase ions. thermoscientific.com The first mass analyzer selects the precursor ion (the molecular ion of this compound). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for quantification even in complex biological matrices. mdpi.comnih.gov

LC-MS/MS is also an indispensable tool for metabolite profiling. When this compound is introduced into a biological system (e.g., cell culture or animal models), it may be metabolized into other compounds through processes like hydroxylation, glucuronidation, or sulfation. By comparing the metabolic profile of a control group with a group exposed to the compound, researchers can identify these metabolites. The fragmentation patterns observed in the MS/MS spectra provide crucial structural information for their tentative identification. metabolomicsworkbench.org

Table 2: Hypothetical LC-MS/MS Transitions for this compound and Potential Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Potential Metabolic Reaction |

|---|---|---|---|

| This compound | 271.05 [M+H]⁺ | 139.05 | Fragmentation of the parent molecule |

| Hydroxylated Metabolite | 287.05 [M+H]⁺ | 139.05 | Phase I Oxidation |

| Glucuronide Conjugate | 447.08 [M+H]⁺ | 271.05 | Phase II Glucuronidation |

| Sulfate Conjugate | 351.01 [M+H]⁺ | 271.05 | Phase II Sulfation |

Capillary Electrophoresis for Separation and Analysis of Flavone Derivatives

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers an alternative to HPLC for the analysis of flavonoids. mdpi.com Separation in CE is based on the differential migration of charged species in an electric field within a narrow capillary filled with an electrolyte buffer. ntu.edu.tw For neutral compounds like many flavones, a modification called Micellar Electrokinetic Chromatography (MEKC) is often used, where a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer to form micelles, enabling the separation of neutral analytes. ntu.edu.tw

The separation of flavone derivatives by CE is influenced by several factors, including the pH of the buffer, which can affect the charge of certain flavonoids, the concentration and type of buffer, and the applied voltage. ntu.edu.tw The technique is known for its high efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov While not as commonly used as HPLC, CE can be a powerful tool for separating closely related flavone isomers or for analyzing complex mixtures. nih.govresearchgate.net

Table 3: Typical Capillary Electrophoresis Conditions for Flavonoid Analysis

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Capillary | Fused-silica, 50-75 µm i.d., 30-60 cm length | Provides a high surface-area-to-volume ratio for efficient heat dissipation. |

| Background Electrolyte (BGE) | 20-50 mM Phosphate or Borate buffer | Maintains a stable pH and provides conductivity. ntu.edu.tw |

| pH | 8.0 - 9.5 | Can influence the charge and therefore the electrophoretic mobility of analytes with acidic or basic functional groups. ntu.edu.tw |

| Additive | 5-50 mM SDS (for MEKC) | Forms micelles to enable the separation of neutral compounds. ntu.edu.tw |

| Applied Voltage | 15-30 kV | The driving force for the separation; higher voltages can lead to faster analysis but also increased Joule heating. |

| Detection | UV-Vis (e.g., at 254 nm) | Direct detection based on the chromophoric nature of flavonoids. |

Spectroscopic Methods for Real-time Monitoring of Molecular Interactions (e.g., Surface Plasmon Resonance)

Understanding how this compound interacts with biological targets like proteins or nucleic acids is crucial for elucidating its mechanism of action. Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring these interactions in real-time. nih.govnih.gov

The SPR method involves immobilizing one of the interacting partners (the "ligand," e.g., a target protein) onto a sensor chip surface. japtamers.co.uk A solution containing the other partner (the "analyte," e.g., this compound) is then flowed over this surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR signal. rsc.org

By monitoring the SPR signal over time during the association (analyte flowing over) and dissociation (buffer flowing over) phases, one can determine the kinetic parameters of the interaction. japtamers.co.uk This provides valuable quantitative data on the binding affinity and the rates at which the complex forms and breaks apart. nih.gov This information is essential for structure-activity relationship studies and for understanding the molecular recognition processes involving the flavone. nih.gov

Future Research Directions and Unresolved Challenges for 6 Chloro 4 Methylflavone Studies

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

The future study of 6-Chloro-4'-methylflavone necessitates a significant expansion in the identification of its biological targets and the elucidation of its mechanisms of action. Flavonoids are known to interact with a wide array of proteins, and the specific substitutions on the this compound scaffold likely confer a unique bioactivity profile. Research should pivot towards discovering these novel interactions and pathways.

Systematic investigations are required to identify key structural features of flavonoids that are responsible for versatile reactivities against desired pathological targets. nih.gov For instance, many flavonoids demonstrate neuroprotective potential by targeting multiple factors involved in neurodegenerative diseases like Alzheimer's, including the inhibition of acetylcholinesterase (AChE) and the modulation of amyloid-beta (Aβ) aggregation. nih.gov Future studies could explore whether this compound interacts with similar targets within the central nervous system. The chloro- and methyl- groups may alter electronic properties and protein-binding affinities, potentially leading to novel interactions with enzymes, receptors, or transcription factors not previously associated with flavonoid activity.

A key challenge is moving beyond well-trodden pathways and employing unbiased screening methods. High-throughput screening (HTS) against diverse target classes, including kinases, phosphatases, and epigenetic modifiers, could reveal unexpected activities. Identifying the molecular-level mechanistic details of how this specific flavonoid interacts with its targets will be crucial for its development. nih.gov

Table 1: Potential Areas for Biological Target Exploration

| Target Class | Potential Research Focus for this compound | Rationale |

|---|---|---|

| Kinases | Screening against panels of cancer-related kinases (e.g., MEK1/2). mdpi.com | Flavonoids are known kinase inhibitors; substitutions may confer novel selectivity. |

| Neuro-receptors | Investigation of binding to receptors involved in neurodegenerative diseases (e.g., AChE). nih.gov | Core flavonoid structure is active; substitutions could enhance potency or selectivity. |

| Epigenetic Modifiers | Analysis of effects on histone deacetylases (HDACs) or DNA methyltransferases (DNMTs). | Some flavonoids influence epigenetic regulation; this remains an underexplored area. |

| Viral Enzymes | Evaluation against viral targets like RNA-dependent RNA polymerase (RdRP). | The flavonoid scaffold has shown antiviral potential; this specific derivative is untested. |

Development of Advanced Synthetic Strategies for Complex Analogues and Prodrugs

The therapeutic potential of this compound may be limited by its intrinsic physicochemical properties. Therefore, a significant future research direction lies in medicinal chemistry efforts to synthesize novel, complex analogues and develop prodrug strategies to enhance its efficacy and drug-like properties.

The development of prodrugs, which are bioreversible derivatives that undergo enzymatic or chemical transformation to release the active parent drug, is a promising strategy. mdpi.com This approach can overcome issues like poor solubility, rapid metabolism, or lack of target specificity. mdpi.com For instance, attaching amino acids or phosphate groups to the flavonoid core can increase aqueous solubility and leverage specific cellular transporters for improved uptake. mdpi.commdpi.com

Furthermore, advanced synthetic methodologies are needed to create a library of analogues based on the this compound scaffold. This would involve:

Diversification of the A and B rings: Introducing different functional groups (e.g., hydroxyl, methoxy (B1213986), other halogens) to probe structure-activity relationships (SAR).

Creation of isoflavone derivatives: Translocating the B ring from the C2 to the C3 position can significantly alter biological activity. nih.gov

Complex ring modifications: Exploring more complex heterocyclic fusions to the flavonoid core to create entirely new chemical entities.

Integration of Multi-Omics Approaches in Mechanistic Elucidation (e.g., Proteomics, Metabolomics in Cellular Systems)

To achieve a holistic understanding of the cellular effects of this compound, future research must integrate multi-omics technologies. These approaches provide an unbiased, system-wide view of the molecular changes induced by the compound, moving beyond single-target hypotheses.

Proteomics: By quantifying changes in global protein expression and post-translational modifications in cells treated with this compound, proteomics can identify affected signaling pathways and potential off-target effects. This can help build a comprehensive map of the compound's mechanism of action.

Metabolomics: This approach analyzes the global profile of metabolites in a biological system. It can reveal how this compound alters cellular metabolism, which is often dysregulated in diseases like cancer. It can also identify metabolites of the compound itself, providing insight into its biotransformation.

Transcriptomics: Analyzing changes in gene expression via RNA sequencing can provide clues about the upstream signaling pathways and transcription factors modulated by the compound.

Integrating these datasets can provide a powerful, multi-layered understanding of the compound's biological impact, potentially revealing novel mechanisms and biomarkers of response.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of flavonoid-based therapeutics. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis.

For this compound, ML models can be developed to:

Predict Biological Activity: By training algorithms on existing datasets of flavonoid structures and their known biological activities, it is possible to predict the potential targets and potency of this compound and its virtual analogues. mdpi.com

Guide Analogue Design: Generative AI models can design novel flavonoid structures with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles.

Virtual Screening: ML frameworks can be used to screen large libraries of compounds to identify those with a high probability of inhibiting a specific target, such as a viral enzyme or a cancer-related kinase. mdpi.commdpi.com

The use of a multi-model ML framework, combining several different algorithms, can enhance the reliability of these predictions and provide a robust foundation for identifying promising drug candidates for experimental validation. mdpi.com

Table 2: Machine Learning Applications in Flavonoid Research

| ML Application | Description | Potential Impact on this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate chemical structure with biological activity. | Predict the potency of new analogues before synthesis, saving time and resources. |

| Target Prediction/Virtual Screening | Uses compound structure to predict likely protein targets. mdpi.com | Identify novel and unexpected biological targets for the compound. |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Prioritize the synthesis of analogues with more drug-like properties. |

| Deep Learning/Generative Models | Designs novel molecules with optimized properties from scratch. | Create entirely new flavonoid-based compounds with enhanced efficacy. |

Addressing Challenges in In Vitro Bioavailability and Target Engagement for Flavonoid Derivatives

A major and persistent challenge that hinders the clinical translation of many flavonoids is their low bioavailability. nih.gov This is often due to poor aqueous solubility, extensive metabolism in the gut and liver, and low systemic absorption. nih.gov For this compound to advance, these hurdles must be addressed head-on.

Future research must focus on:

Quantifying Bioavailability: Conducting rigorous in vitro (e.g., Caco-2 permeability assays) and in vivo pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Developing Novel Delivery Systems: Formulating the compound into novel delivery systems such as nanoparticles, liposomes, or micelles is a promising approach to protect it from degradation, improve solubility, and enhance absorption. nih.gov

Assessing Target Engagement: It is not enough to show that a compound is active in a test tube; it is crucial to demonstrate that it reaches its intended target in a complex biological system (cells or in vivo) at a sufficient concentration to exert a therapeutic effect. Developing specific assays, such as cellular thermal shift assays (CETSA) or using target-specific biomarkers, will be essential to confirm target engagement.

Overcoming these bioavailability and target engagement challenges is arguably the most critical step in translating the potential of this compound and other promising flavonoid derivatives from the laboratory to clinical application. nih.gov

常见问题

Q. Optimization Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for Suzuki coupling .

- Catalyst tuning : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .

- Temperature control : Maintaining 60–80°C during cyclization minimizes side products .

How should researchers characterize the purity and structural identity of this compound?

Basic Research Question

- Purity Analysis :

- Structural Confirmation :

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) :

- Waste Disposal :

- Emergency Measures :

How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

Advanced Research Question

Methodology :

- Substituent Variation : Synthesize analogs with modifications at positions 6 (Cl), 4' (CH₃), and 3 (OCH₃) .

- Bioactivity Assays :

- Data Analysis :